REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)(=O)[CH3:2].NC1NN=C(C2C=CC(OC3C=CC=CC=3)=CC=2)C=1C#N.NC1C=C(C2N3N=C(C4C=CC(OC5C=CC=CC=5)=CC=4)C(C#N)=C3N=CC=2)C=CC=1.ClCCC(NC1C=C(C2[N:86]3[N:87]=[C:88]([C:93]4[CH:98]=[CH:97][C:96]([O:99][C:100]5[CH:105]=[CH:104][CH:103]=[CH:102][CH:101]=5)=[CH:95][CH:94]=4)[C:89]([C:90]([NH2:92])=[O:91])=[C:85]3[NH:84][CH2:83]C2)C=CC=1)=O>>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][CH:4]([CH:1]2[N:86]3[N:87]=[C:88]([C:93]4[CH:98]=[CH:97][C:96]([O:99][C:100]5[CH:105]=[CH:104][CH:103]=[CH:102][CH:101]=5)=[CH:95][CH:94]=4)[C:89]([C:90]([NH2:92])=[O:91])=[C:85]3[NH:84][CH2:83][CH2:2]2)[CH2:5][CH2:6]1)=[O:11])([CH3:16])([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1)C1=CC=C(C=C1)OC1=CC=CC=C1)C#N
|
Name
|
7-(3-aminophenyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C1=CC=NC=2N1N=C(C2C#N)C2=CC=C(C=C2)OC2=CC=CC=C2
|
Name
|
compound 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC=1C=C(C=CC1)C1CCNC=2N1N=C(C2C(=O)N)C2=CC=C(C=C2)OC2=CC=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C1CCNC=2N1N=C(C2C(=O)N)C2=CC=C(C=C2)OC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |